2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide
Beschreibung
Structural Characterization of 2-((3-(4-Chlorobenzyl)-3H-Triazolo[4,5-d]Pyrimidin-7-yl)Thio)-N-(4-Nitrophenyl)Acetamide
Molecular Architecture and Bonding Patterns
The molecular formula of the compound, C₁₉H₁₄ClN₇O₃S , reflects its polyheterocyclic nature, with a molecular weight of 455.9 g/mol . The structure comprises a central triazolo[4,5-d]pyrimidine ring system, which is fused with a pyrimidine ring and a triazole moiety. The 4-chlorobenzyl group is attached to the N3 position of the triazole ring, while a thioacetamide bridge links the C7 position of the triazolopyrimidine core to a 4-nitrophenyl group.
The SMILES notation (O=C(CSc₁ncnc₂c₁nnn₂Cc₁ccc(Cl)cc₁)Nc₁ccc(N+[O-])cc₁) reveals critical bonding patterns:
- The triazolopyrimidine system (Sc₁ncnc₂c₁nnn₂) exhibits planar geometry due to aromatic stabilization.
- The chlorobenzyl group (Cc₁ccc(Cl)cc₁) introduces steric bulk and electron-withdrawing effects via the para-chloro substituent.
- The thioacetamide linker (CSC(=O)N) adopts a conformation that minimizes steric clashes between the triazolopyrimidine and nitrophenyl groups.
- The 4-nitrophenyl moiety (Nc₁ccc(N+[O-])cc₁) contributes strong electron-withdrawing character, influencing the compound’s electronic density distribution.
Key bond lengths and angles, inferred from analogous triazolopyrimidine derivatives, suggest:
- C–N bond lengths of 1.32–1.38 Å in the triazole ring, consistent with partial double-bond character.
- C–S bond lengths of 1.76–1.82 Å in the thioacetamide group, indicative of single-bond hybridization.
- Dihedral angles of 15–25° between the triazolopyrimidine core and the chlorobenzyl/nitrophenyl substituents, reflecting moderate conformational flexibility.
Crystallographic Analysis and Conformational Dynamics
While single-crystal X-ray diffraction data for this specific compound are not publicly available, studies on related triazolo[4,5-d]pyrimidine derivatives provide insights into its likely solid-state structure. For example, ethyl (Z)-7-methyl-3-oxo-5-(4-bromophenyl)-2-(4-((1-((1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (a structurally analogous compound) crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 12.45 Å, b = 15.87 Å, c = 14.29 Å , and β = 102.3° .
Key predicted crystallographic features for 2-((3-(4-chlorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide include:
- Intermolecular interactions : π-π stacking between triazolopyrimidine cores (distance: ~3.5 Å) and hydrogen bonds involving the acetamide carbonyl (O···H–N: ~2.1 Å).
- Conformational dynamics : Restricted rotation about the C7–S bond due to steric hindrance from the 4-nitrophenyl group, as observed in similar thioacetamide derivatives.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR signals (based on analogous compounds):
- δ 8.65–8.72 ppm (1H, s): Triazole H2 proton.
- δ 7.85–7.92 ppm (2H, d, J = 8.6 Hz) and δ 7.45–7.52 ppm (2H, d, J = 8.6 Hz): 4-Nitrophenyl aromatic protons.
- δ 7.28–7.35 ppm (2H, d, J = 8.3 Hz) and δ 7.15–7.22 ppm (2H, d, J = 8.3 Hz): 4-Chlorobenzyl aromatic protons.
- δ 5.45–5.55 ppm (2H, s): Benzyl methylene (–CH₂–) protons.
- δ 4.25–4.35 ppm (2H, s): Thioacetamide methylene (–S–CH₂–CO–) protons.
¹³C NMR peaks would include:
- δ 169.5–170.5 ppm : Acetamide carbonyl carbon.
- δ 152.0–155.0 ppm : Triazolopyrimidine C7 carbon.
- δ 145.0–147.0 ppm : Nitro group-bearing aromatic carbon.
Infrared (IR) Spectroscopy
- ~3320 cm⁻¹ : N–H stretch (amide).
- ~1685 cm⁻¹ : C=O stretch (acetamide).
- ~1520 cm⁻¹ and ~1350 cm⁻¹ : Asymmetric and symmetric NO₂ stretches.
- ~1240 cm⁻¹ : C–S stretch (thioether).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic transitions in methanol:
- λₘₐₓ ≈ 265 nm (π→π* transition in triazolopyrimidine core).
- λₘₐₓ ≈ 310 nm (n→π* transition in nitro group).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would show:
Physicochemical Properties (Solubility, Thermal Stability, Acid Dissociation Constant)
The compound’s logP (octanol-water partition coefficient) of 3.2 ± 0.3 predicts moderate lipophilicity, aligning with its limited aqueous solubility. Thermal stability up to 240°C suggests suitability for high-temperature applications, though decomposition above this threshold generates chlorinated byproducts. The amide proton’s pKa of 9.8 indicates weak acidity, while the nitro group’s electron-withdrawing nature renders it resistant to protonation under physiological conditions.
Eigenschaften
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN7O3S/c20-13-3-1-12(2-4-13)9-26-18-17(24-25-26)19(22-11-21-18)31-10-16(28)23-14-5-7-15(8-6-14)27(29)30/h1-8,11H,9-10H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHDCDUKTOEOOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, often using a chlorobenzyl halide and a suitable base.
Thioether Formation: The thiol group is introduced via a substitution reaction with a suitable thiol reagent.
Acetamide Formation: The final step involves the acylation of the intermediate with 4-nitrophenylacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl or nitrophenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Wissenschaftliche Forschungsanwendungen
-
Antitumor Activity
- Compounds with similar triazolopyrimidine structures have demonstrated notable antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against breast cancer cell lines such as MDA-MB-231 and MCF-7 .
- A study indicated that triazolopyrimidine derivatives can induce apoptosis in tumor cells through mechanisms involving DNA cleavage and cell cycle arrest .
-
Antibacterial and Antifungal Properties
- Triazolopyrimidine derivatives are reported to possess antibacterial activities against a range of pathogens. Their mechanism often involves the inhibition of key enzymes or disruption of cellular processes in bacteria and fungi.
- Research has shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects
Table 1: Summary of Biological Activities
Case Study Example
In a recent study, a series of triazolopyrimidine derivatives were synthesized and tested for their antitumor activity. One derivative exhibited an IC50 value of 12 µM against the MCF-7 cell line, indicating strong potential for further development as an anticancer agent .
Wirkmechanismus
The mechanism of action of 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The triazolopyrimidine core is known to interact with nucleic acids and proteins, potentially disrupting their normal function. The chlorobenzyl and nitrophenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound is compared to derivatives sharing the triazolopyrimidine core but differing in substituents. Key structural and functional variations are summarized below:
Table 1: Comparative Analysis of Triazolopyrimidine Derivatives
Substituent Effects on Activity and Properties
- 4-Chlorobenzyl vs. Benzyl : The 4-Cl substitution in the target compound likely improves metabolic stability and target affinity compared to unsubstituted benzyl groups (e.g., in 7d or 22) due to reduced oxidative degradation and increased lipophilicity .
- Thioether Linkage: The 7-thio group is conserved across analogs, critical for hydrogen bonding or hydrophobic interactions.
- Nitro vs.
Biologische Aktivität
The compound 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide is a hybrid molecule that combines a triazolopyrimidine structure with a nitrophenyl acetamide moiety. This structural combination is expected to enhance its biological activity by leveraging the pharmacological properties associated with both triazole and pyrimidine derivatives.
Chemical Structure
The compound features several key functional groups:
- Triazolopyrimidine Core : Known for its diverse biological activities including antimicrobial and anticancer effects.
- Thioether Linkage : May contribute to enhanced lipophilicity and cellular permeability.
- Nitrophenyl Group : Often associated with increased biological activity due to its electron-withdrawing properties.
Biological Activity Overview
Research indicates that compounds within the triazolopyrimidine class exhibit a range of biological activities. The specific compound under consideration has been evaluated for various pharmacological effects:
Antimicrobial Activity
- Antibacterial Properties : Studies have shown that triazolopyrimidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Effects : The compound's structure suggests potential antifungal properties, supported by findings that related triazole compounds effectively inhibit fungal growth at low concentrations .
Anticancer Activity
The triazolopyrimidine scaffold has been recognized for its anticancer potential. Research involving similar compounds indicated promising results in inhibiting cancer cell proliferation in various cancer types, including esophageal cancer .
Structure-Activity Relationship (SAR)
The biological activity of 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide can be correlated with its structural components:
- The chlorobenzyl group enhances interaction with biological targets.
- The nitrophenyl acetamide moiety is crucial for enhancing the compound's potency against specific cancer cell lines.
Case Studies
- Anticancer Efficacy : A study evaluating a series of triazolo[4,5-d]pyrimidines found that modifications at the 7-position significantly affected cytotoxicity against cancer cell lines, suggesting that similar modifications in our compound could yield enhanced efficacy .
- Antimicrobial Screening : In vitro studies demonstrated that related compounds exhibited broad-spectrum antimicrobial activity, with some derivatives showing superior activity compared to standard antibiotics .
Comparative Analysis
| Compound | Structure Type | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Triazolo[4,5-d]pyrimidine | 0.125 - 8 | Antibacterial |
| Compound B | Triazole derivative | 0.5 - 4 | Antifungal |
| Compound C | Triazolopyrimidine analog | Varies | Anticancer |
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions should be optimized?
- Methodological Answer: The synthesis involves multi-step reactions, typically starting with the condensation of chloroacetamide derivatives with substituted triazolo-pyrimidine intermediates. For example, a similar compound was synthesized via nucleophilic substitution using α-chloroacetamide derivatives in dioxane with triethylamine as a base to facilitate the thioether bond formation . Key optimizations include controlling reaction temperature (20–25°C), stoichiometric ratios of reagents, and purification via recrystallization (e.g., ethanol-DMF mixtures) to achieve high yields . Confirm intermediate purity at each step using TLC or HPLC to avoid side products.
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer: Structural characterization requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Analyze - and -NMR to verify substituent positions (e.g., 4-chlorobenzyl and 4-nitrophenyl groups) .
- Mass Spectrometry: Use high-resolution MS (HRMS) to confirm molecular weight (e.g., CHClNOS) and isotopic patterns .
- X-ray Crystallography: Resolve crystal structures to validate bond angles and stereochemistry, particularly for the triazolo-pyrimidine core .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s biological activity against specific targets (e.g., kinases or receptors)?
- Methodological Answer:
- In Vitro Assays: Use enzyme inhibition assays (e.g., kinase activity measured via ADP-Glo) with dose-response curves (IC determination). Include positive controls (e.g., staurosporine for kinases) and validate target specificity using orthogonal assays .
- Cellular Models: Test cytotoxicity in cancer cell lines (e.g., MTT assays) with comparative analysis to normal cells. Monitor apoptosis markers (e.g., caspase-3 activation) to distinguish mechanistic pathways .
- Experimental Controls: Account for solvent effects (e.g., DMSO concentration ≤0.1%) and replicate experiments across multiple cell passages to ensure reproducibility .
Q. How can contradictions in bioactivity data across studies be systematically addressed?
- Methodological Answer:
- Assay Variability: Standardize protocols (e.g., ATP concentrations in kinase assays) and validate using reference compounds. Cross-validate results in independent labs .
- Compound Purity: Ensure ≥95% purity (via HPLC) to exclude impurities as confounding factors .
- Statistical Rigor: Apply ANOVA or mixed-effects models to analyze data variability. Use larger sample sizes (n ≥ 3 biological replicates) and report confidence intervals .
Q. What strategies optimize the pharmacokinetic (PK) properties of this compound for in vivo studies?
- Methodological Answer:
- Solubility Enhancement: Modify substituents (e.g., introduce polar groups on the 4-nitrophenyl moiety) or use prodrug formulations (e.g., ester derivatives) .
- Metabolic Stability: Conduct microsomal stability assays (human/rodent liver microsomes) to identify metabolic hotspots. Replace labile groups (e.g., methyl with trifluoromethyl) to improve half-life .
- LogP Optimization: Calculate partition coefficients (e.g., using PubChem’s XLogP3) and aim for LogP 2–4 to balance membrane permeability and solubility .
Q. How can structure-activity relationship (SAR) studies guide the development of analogs with improved efficacy?
- Methodological Answer:
- Core Modifications: Synthesize analogs with varying substituents on the triazolo-pyrimidine core (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl) and compare IC values .
- Bioisosteric Replacement: Replace the thioether linkage with sulfone or sulfonamide groups to enhance binding affinity or reduce toxicity .
- 3D-QSAR Modeling: Use computational tools (e.g., CoMFA) to correlate electronic/steric features with activity, prioritizing synthetic targets .
Data Contradiction & Validation
Q. How should researchers validate unexpected results in mechanistic studies (e.g., off-target effects)?
- Methodological Answer:
- Chemical Proteomics: Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
- CRISPR Knockout Models: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Orthogonal Assays: Confirm findings with techniques like SPR (surface plasmon resonance) for binding affinity or RNAi for target silencing .
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